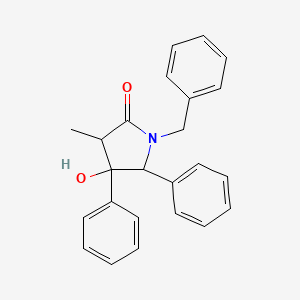
1-Benzyl-4-hydroxy-3-methyl-4,5-diphenylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-hydroxy-3-methyl-4,5-diphenylpyrrolidin-2-one is a complex organic compound with the molecular formula C24H23NO2 This compound is characterized by its pyrrolidinone core, substituted with benzyl, hydroxy, methyl, and diphenyl groups
Métodos De Preparación
The synthesis of 1-Benzyl-4-hydroxy-3-methyl-4,5-diphenylpyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The benzyl, hydroxy, methyl, and diphenyl groups are introduced through various substitution reactions. For example, benzylation can be performed using benzyl bromide in the presence of a base.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs.
Análisis De Reacciones Químicas
1-Benzyl-4-hydroxy-3-methyl-4,5-diphenylpyrrolidin-2-one undergoes several types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl hydrogen is replaced by other functional groups.
Addition: The compound can participate in addition reactions, particularly at the double bonds present in the aromatic rings.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Aplicaciones Científicas De Investigación
1-Benzyl-4-hydroxy-3-methyl-4,5-diphenylpyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It may be used in the production of specialty chemicals and materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-hydroxy-3-methyl-4,5-diphenylpyrrolidin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-Benzyl-4-hydroxy-3-methyl-4,5-diphenylpyrrolidin-2-one can be compared with other similar compounds such as:
1-Benzyl-4-hydroxy-3-methyl-4,5-diphenylimidazolidin-2-one: This compound has a similar structure but with an imidazolidinone core instead of a pyrrolidinone core.
4-Hydroxy-2-quinolones: These compounds share the hydroxy and aromatic ring features but differ in the core structure and substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrrolidinone core, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
112500-32-0 |
|---|---|
Fórmula molecular |
C24H23NO2 |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
1-benzyl-4-hydroxy-3-methyl-4,5-diphenylpyrrolidin-2-one |
InChI |
InChI=1S/C24H23NO2/c1-18-23(26)25(17-19-11-5-2-6-12-19)22(20-13-7-3-8-14-20)24(18,27)21-15-9-4-10-16-21/h2-16,18,22,27H,17H2,1H3 |
Clave InChI |
FJSUTEXZZIJSKI-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)N(C(C1(C2=CC=CC=C2)O)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[(4-Isocyanatophenyl)methyl]phenyl}carbamic acid](/img/structure/B14299073.png)
![2-[(Hexylcarbamoyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14299079.png)
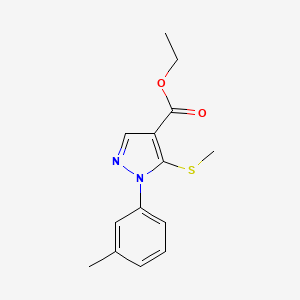

![2-[3-(4-Chlorophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14299106.png)
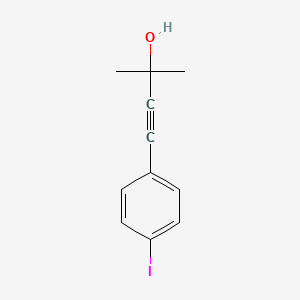

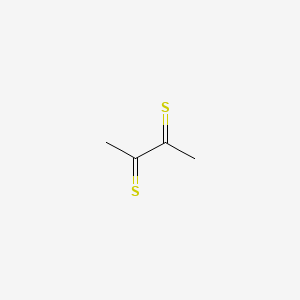
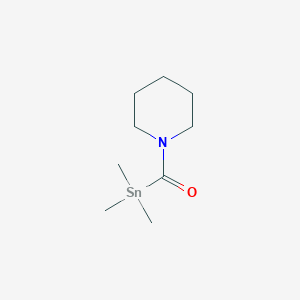
![Butyl 3-[2-[2-[2-[(3-butoxy-3-oxopropyl)amino]ethylamino]ethylamino]ethylamino]propanoate;phosphoric acid](/img/structure/B14299129.png)
![5-{1-[(Prop-2-yn-1-yl)oxy]ethyl}bicyclo[2.2.1]hept-2-ene](/img/structure/B14299144.png)
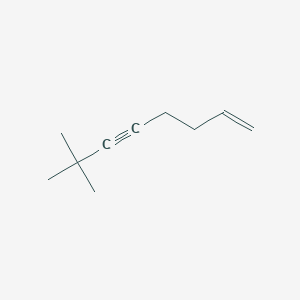
![Diethyl [cyano(pyridin-3-yl)methyl]phosphonate](/img/structure/B14299152.png)
![[(Octadecylamino)methyl]phosphonic acid](/img/structure/B14299165.png)
